

Application Notes and Protocols: Synthesis of 4-methoxy-N-(4-nitrophenyl)aniline

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Compound of Interest

Compound Name: 4-methoxy-N-(4-nitrophenyl)aniline

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **4-methoxy-N-(4-nitrophenyl)aniline**, a diarylamine compound of interest in medicinal chemistry and materials science. The primary method detailed is the Palladium-catalyzed Buchwald-Hartwig amination, a highly efficient method for the formation of carbon-nitrogen bonds. Alternative synthetic routes, including the Ullmann condensation and classical Nucleophilic Aromatic Substitution (S_NAr), are also briefly discussed. This protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.

Introduction

Diaryl-amines are prevalent structural motifs in a wide array of functional materials and biologically active compounds. The target molecule, **4-methoxy-N-(4-nitrophenyl)aniline**, incorporates an electron-donating methoxy group and an electron-withdrawing nitro group, making it a valuable intermediate for further functionalization. The synthesis of such compounds is typically achieved through cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a state-of-the-art method for the synthesis of aryl amines, offering high yields and broad functional group tolerance under relatively mild conditions.^{[1][2]}

Synthesis Overview

The principal synthetic route described is the Buchwald-Hartwig amination, involving the palladium-catalyzed cross-coupling of 4-methoxyaniline (p-anisidine) and 1-chloro-4-nitrobenzene.

Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established principles of Buchwald-Hartwig amination reactions, which have been shown to be effective for the coupling of anilines with electron-deficient aryl halides.[3]

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Amount	Molar Equivalents
1-Chloro-4-nitrobenzene	C ₆ H ₄ ClNO ₂	157.56	1.58 g	1.0
4-Methoxyaniline	C ₇ H ₉ NO	123.15	1.35 g	1.1
Palladium(II) Acetate	Pd(OAc) ₂	224.50	45 mg	0.02
X-Phos	C ₃₃ H ₄₉ P	488.72	195 mg	0.04
Sodium tert-butoxide	NaOtBu	96.10	1.35 g	1.4
Toluene	C ₇ H ₈	-	50 mL	-

Equipment

- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer with heating plate

- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification
- Rotary evaporator
- Column chromatography setup

Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask, add 1-chloro-4-nitrobenzene (1.58 g, 10 mmol), 4-methoxyaniline (1.35 g, 11 mmol), palladium(II) acetate (45 mg, 0.2 mmol), X-Phos (195 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add dry toluene (50 mL) to the flask via syringe.
- **Reaction:** The reaction mixture is stirred and heated to 100 °C under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Reaction Quenching:** Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and quenched by the addition of water (50 mL).
- **Extraction:** The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure **4-methoxy-N-(4-nitrophenyl)aniline**.

Alternative Synthetic Routes

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst at elevated temperatures.^[1] This reaction involves the coupling of

an aryl halide with an amine in the presence of a copper source, such as copper(I) iodide, and a base in a high-boiling polar solvent like DMF or nitrobenzene.^[1] The electron-withdrawing nitro group on the aryl halide facilitates this reaction.^[1]

Nucleophilic Aromatic Substitution (S_NAr)

Given the presence of a strong electron-withdrawing nitro group para to the chlorine atom, a direct nucleophilic aromatic substitution may be feasible. This reaction would involve heating 4-methoxyaniline and 1-chloro-4-nitrobenzene, likely in the presence of a strong base such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMSO or DMF.

Product Characterization

The identity and purity of the synthesized **4-methoxy-N-(4-nitrophenyl)aniline** can be confirmed by various analytical techniques.

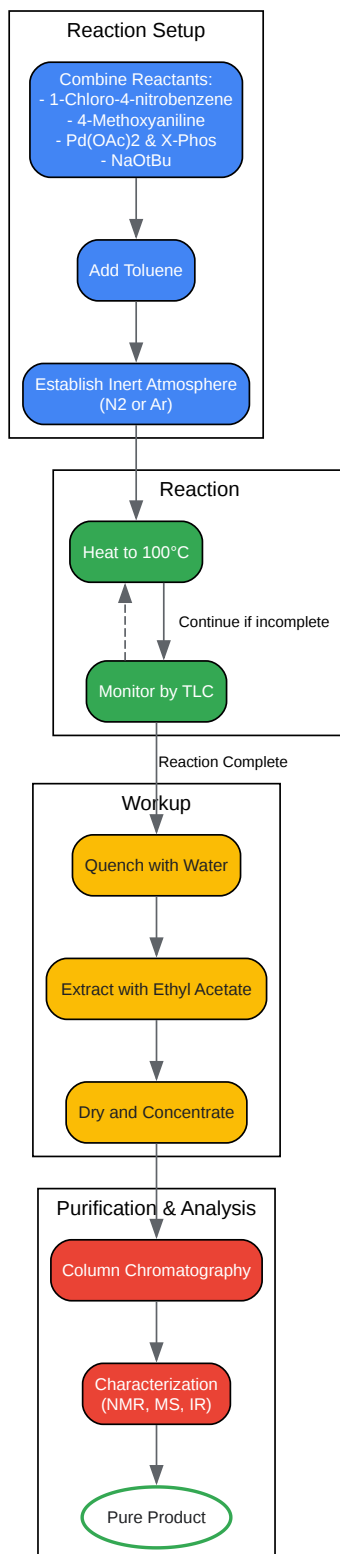
Property	Value
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₃ ^[4]
Molar Mass	244.25 g/mol ^[4]
Appearance	Yellow to orange solid
Melting Point	Expected to be a solid at room temperature

Spectroscopic Data:

- ¹H NMR: Expected signals for the aromatic protons on both rings and a singlet for the methoxy group protons.
- ¹³C NMR: The availability of ¹³C NMR data is confirmed.^[4]
- Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak.^[4]
- IR Spectroscopy: Characteristic peaks for the N-H bond, C-O ether linkage, and the nitro group would be present.^[4]

Experimental Workflow Diagram

Synthesis of 4-methoxy-N-(4-nitrophenyl)aniline



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